D-Allose-18O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose-18O2: is a rare monosaccharide, specifically an aldohexose, which is an epimer of D-glucose at the C-3 position. It is a non-caloric sugar with no toxicity and has been found to exhibit various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose-18O2 can be synthesized chemically and enzymatically. Chemically, it can be synthesized by cyanohydrins and reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, this compound can be produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: The industrial production of this compound involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production methods are preferred, utilizing enzymes such as D-allulose 3-epimerase and D-ribose-5-phosphate isomerase .
Chemical Reactions Analysis
Types of Reactions: D-Allose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Glycosidation reactions often involve trichloroacetimidates as donors.
Major Products:
Oxidation: Produces D-allonic acid.
Reduction: Produces D-allitol.
Substitution: Produces glycosides with various aglycones.
Scientific Research Applications
D-Allose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various rare sugars and glycosides.
Biology: Studied for its cryoprotective properties and its role in cellular metabolism.
Medicine: Investigated for its anti-cancer, anti-tumor, and anti-inflammatory properties.
Industry: Used as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism of action of D-Allose-18O2 involves its interaction with various molecular targets and pathways:
Anti-cancer and Anti-tumor: Inhibits carcinogenesis, particularly under oxidative stress conditions, and inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Cryoprotective: Protects cells from damage during freezing by stabilizing cell membranes and proteins.
Comparison with Similar Compounds
D-Glucose: A common aldohexose and an epimer of D-Allose-18O2 at the C-3 position.
D-Allulose: An aldose-ketose isomer of this compound with similar low-calorie and non-toxic properties.
D-Allonic Acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to its rare occurrence in nature and its diverse physiological functions, particularly its potent anti-cancer and anti-tumor effects .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-PHERSBFPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.